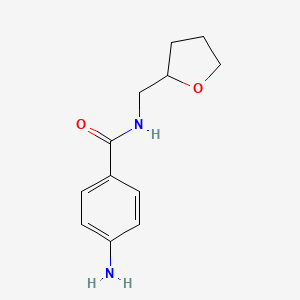

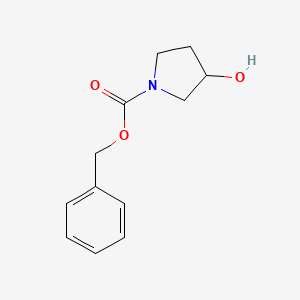

4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds often involves green chemistry approaches, such as the ion-associate reaction used to synthesize the 4-amino-N-[2 (diethylamino) ethyl] benzamide-tetraphenylborate complex. This method characterizes the formation of complexes between bio-active molecules, providing insights into molecule-receptor interactions (Mostafa et al., 2023). Another synthesis approach for related benzamides involves multi-component reactions, showcasing the versatility and efficiency of synthesizing benzamide derivatives (Sabbaghan & Hossaini, 2012).

Molecular Structure Analysis

The crystal structure of related compounds, such as N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, reveals critical insights into the molecular configuration, including intramolecular hydrogen bonds and space group information (Saeed et al., 2010). These structures guide the understanding of molecular interactions and stability.

Chemical Reactions and Properties

Chemical reactions involving benzamides often lead to compounds with significant biological activity. For instance, the formation of ion-associate complexes as mentioned in the synthesis section implies potential reactivity with biological targets (Mostafa et al., 2023). The reactivity is further explored through modifications and interactions with various substituents, providing a pathway for creating more potent and selective compounds.

Physical Properties Analysis

The solubility, aggregation behavior, and supramolecular assembly of benzamide derivatives, such as those observed in organo-soluble poly(p-benzamide)s, offer valuable information on the physical properties of these compounds. These properties are essential for designing materials with specific characteristics (Seyler & Kilbinger, 2009).

Chemical Properties Analysis

The chemical stability and reactivity, illustrated through the small energy gap between HOMO and LUMO in certain benzamide complexes, indicate the potential for chemical interactions and the stability of these compounds under various conditions (Mostafa et al., 2023). Understanding these properties is crucial for the application of benzamide derivatives in chemical syntheses and drug development.

Scientific Research Applications

Applications in Polymer Science

4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide and its derivatives have notable applications in polymer science. A derivative, incorporating triethylene glycol substituent into the p-aminobenzoic acid monomer structure, was polymerized to produce organo-soluble, shape-persistent oligo- and poly(p-benzamide)s. These polymers displayed good solubility and a high tendency for aggregation in various solvents, forming micrometer-sized rigid superstructures (Seyler & Kilbinger, 2009).

Antioxidant Activity

Amino-substituted benzamide derivatives, similar in structure to 4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide, have been studied for their antioxidant properties. Their ability to act as powerful antioxidants by scavenging free radicals was highlighted, with a focus on understanding their electrochemical oxidation mechanisms. This research is crucial for comprehending the free radical scavenging activity of these antioxidants (Jovanović et al., 2020).

Luminescent Properties and Stimuli-Responsive Behavior

Compounds related to 4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide, specifically pyridyl substituted benzamides, were explored for their luminescent properties and stimuli-responsive behavior. These compounds exhibited luminescence in both solution and solid states and formed nano-aggregates with enhanced emission. Additionally, they displayed mechanochromic properties and responded to multiple stimuli, underscoring their potential in material science applications (Srivastava et al., 2017).

Antibacterial Properties

A study synthesized a complex of 4-amino-N-[2 (diethylamino) ethyl] benzamide, structurally related to 4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide, and examined its antibacterial activity. The complex was characterized through various methods, and its ground state electronic characteristics were analyzed using density functional theory (DFT). The formation of this complex is crucial for understanding the interactions between bioactive molecules and receptors, offering insights into the antibacterial properties of these compounds (Mostafa et al., 2023).

Safety and Hazards

properties

IUPAC Name |

4-amino-N-(oxolan-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c13-10-5-3-9(4-6-10)12(15)14-8-11-2-1-7-16-11/h3-6,11H,1-2,7-8,13H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFMDYLPJOGARCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50342003 |

Source

|

| Record name | 4-Amino-N-[(oxolan-2-yl)methyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide | |

CAS RN |

361464-34-8 |

Source

|

| Record name | 4-Amino-N-[(oxolan-2-yl)methyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1268358.png)

![3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B1268359.png)